Bunazosin

Descripción

This compound has been used in trials studying the treatment of High Blood Pressure.

This compound is a small molecule drug with a maximum clinical trial phase of III.

structure

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

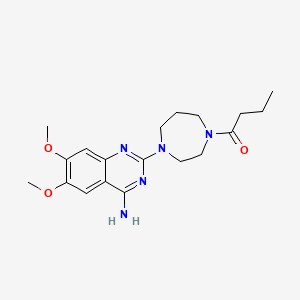

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLJLALHBZGAFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52712-76-2 (hydrochloride) |

Source

|

| Record name | Bunazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022700 |

Source

|

| Record name | Bunazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80755-51-7 |

Source

|

| Record name | Bunazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bunazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin is a quinazoline derivative that functions as a potent and selective α1-adrenoceptor antagonist. Initially developed for the management of hypertension, its therapeutic applications have expanded to include the treatment of glaucoma. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and physiological effects. The primary mechanism involves the competitive antagonism of α1-adrenoceptors, leading to vasodilation and a reduction in intraocular pressure. This guide provides a comprehensive overview of the pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Primary Mechanism of Action: α1-Adrenoceptor Antagonism

This compound exerts its pharmacological effects primarily through the selective blockade of α1-adrenergic receptors. These receptors are integral membrane G-protein coupled receptors (GPCRs) that are crucial in regulating vascular tone and smooth muscle contraction. When activated by endogenous catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This compound competitively binds to these receptors, thereby inhibiting the action of norepinephrine and inducing vasodilation, which in turn lowers peripheral resistance and blood pressure.[1]

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors. Radioligand binding assays are instrumental in quantifying this interaction.

Table 1: this compound Binding Affinity (Ki) at Adrenoceptors

| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| α1 | Porcine Aortic Membranes | [3H]prazosin | 0.29 | |

| α2 | Porcine Aortic Membranes | [3H]yohimbine | 350 | |

| α1 | Human Renal Medullae | [3H]this compound | 49 | [1] |

| α1 | Human Prostate | [3H]this compound | - | [2] |

Note: A lower Ki value indicates a higher binding affinity.

While specific Ki values for the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D) for this compound are not consistently reported across literature, studies on rat prostate, where the α1A subtype is predominant, show that this compound has a high affinity, comparable to prazosin.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound for α1-adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of this compound for α1-adrenoceptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]prazosin).

Materials:

-

Tissue homogenates or cell membranes expressing α1-adrenoceptors (e.g., from porcine aorta, rat brain cortex).

-

[3H]prazosin (radioligand).

-

This compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the tissue source in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer.[1]

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([3H]prazosin) to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Downstream Signaling Pathways

The antagonism of α1-adrenoceptors by this compound initiates a series of intracellular signaling events that culminate in its physiological effects.

Gq/11 Protein and Phospholipase C Pathway

α1-Adrenoceptors are coupled to the Gq/11 family of G proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial activation of the α1-adrenoceptor, this compound prevents this entire cascade.

Signaling Pathway: α1-Adrenoceptor and Gq/11-PLC

Caption: this compound blocks the Gq/11-PLC signaling cascade.

RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in smooth muscle contraction and is modulated by α1-adrenoceptor activity. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction. While this compound's primary action is at the α1-adrenoceptor, the downstream consequence of this blockade is the inhibition of the RhoA/ROCK pathway, leading to smooth muscle relaxation. There is currently no definitive evidence to suggest that this compound directly inhibits ROCK.

Signaling Pathway: RhoA/Rho-Kinase and Smooth Muscle Contraction

Caption: this compound indirectly inhibits the RhoA/ROCK pathway.

Ocular Hypotensive Effects

In the context of glaucoma, this compound's mechanism of action is multifaceted, extending beyond simple vasodilation.

Increased Uveoscleral Outflow

The primary mechanism by which topical this compound reduces intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor. This effect is thought to be mediated by the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, facilitated by the inhibition of the RhoA/ROCK pathway in these tissues.

Table 2: Effect of Topical this compound on Aqueous Humor Dynamics in Rabbits

| Parameter | Control | 0.1% this compound | P-value | Reference |

| IOP (mmHg) | 19.6 ± 1.1 | 13.4 ± 0.8 | <0.001 | |

| Uveoscleral Outflow (µL/min) | - | Significantly Increased | <0.05 | |

| Total Outflow Facility (µL/min/mmHg) | - | Significantly Increased | <0.02 | |

| Aqueous Flow (µL/min) | - | No Significant Change | - | |

| Tonographic Outflow Facility | - | No Significant Change | - |

Experimental Protocol: Measurement of Uveoscleral Outflow

This protocol describes a method for quantifying uveoscleral outflow in an animal model.

Objective: To measure the effect of this compound on uveoscleral outflow in rabbits using a fluorescent tracer.

Materials:

-

New Zealand white rabbits.

-

Topical this compound hydrochloride solution (e.g., 0.1%).

-

Anesthetic agents.

-

Fluorescein-isothiocyanate (FITC)-dextran (tracer).

-

Infusion pump and needles.

-

Fluorophotometer.

Procedure:

-

Animal Preparation: Anesthetize the rabbits and measure baseline intraocular pressure (IOP).

-

Drug Administration: Instill a single drop of this compound solution or vehicle (control) into one eye of each rabbit.

-

Tracer Infusion: After a set period (e.g., 1-2 hours), infuse a known concentration of FITC-dextran into the anterior chamber at a constant rate.

-

Sample Collection: After the infusion, collect samples of aqueous humor, and dissect the anterior uvea, posterior choroid-retina, and sclera.

-

Fluorophotometry: Measure the fluorescence intensity in the collected tissues and fluids using a fluorophotometer.

-

Calculation: Calculate the amount of tracer that has left the eye via the uveoscleral pathway based on the fluorescence measurements in the ocular tissues. Uveoscleral outflow is typically expressed as µL/min.

Workflow Diagram: Uveoscleral Outflow Measurement

Caption: Protocol for measuring uveoscleral outflow.

Vasodilatory and Neuroprotective Effects in the Eye

Beyond its impact on aqueous humor dynamics, this compound also exhibits beneficial effects on ocular blood flow and neuronal health.

Improvement of Ocular Blood Flow

Topical administration of this compound has been shown to increase blood velocity in the optic nerve head (ONH), retina, and choroid without significantly altering systemic blood pressure or heart rate. This localized vasodilation is attributed to the blockade of α1-adrenoceptors in the ocular vasculature, which can improve the microcirculation and oxygen supply to the optic nerve.

Experimental Protocol: Laser Speckle Flowgraphy

Laser Speckle Flowgraphy (LSFG) is a non-invasive technique used to measure blood flow in the ocular fundus.

Objective: To quantify the change in optic nerve head blood flow after topical administration of this compound.

Materials:

-

Laser Speckle Flowgraphy (LSFG) device.

-

Topical this compound hydrochloride solution.

-

Human subjects or animal models.

Procedure:

-

Baseline Measurement: Obtain a baseline LSFG measurement of the optic nerve head blood flow. The primary parameter measured is the Mean Blur Rate (MBR), which is an index of blood velocity.

-

Drug Administration: Instill a drop of this compound solution into the subject's eye.

-

Post-Dose Measurements: Perform LSFG measurements at specific time points after drug administration (e.g., 30, 60, and 120 minutes).

-

Data Analysis: Analyze the LSFG data to calculate the percentage change in MBR from baseline at each time point. Statistical analysis is used to determine the significance of the changes.

Logical Diagram: LSFG Experimental Design

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunazosin Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin hydrochloride is a potent and selective quinazoline-based alpha-1 adrenergic receptor antagonist.[1][2] It has been utilized clinically as both a systemic antihypertensive agent and for the topical treatment of glaucoma.[1][2] Its therapeutic effects are primarily mediated through the blockade of alpha-1 adrenoceptors, leading to vasodilation and a reduction in intraocular pressure.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development.

Mechanism of Action

This compound hydrochloride is a selective antagonist of alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound competitively blocks this interaction, leading to vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.

In the context of glaucoma, this compound's mechanism of action involves the relaxation of the trabecular meshwork and an increase in uveoscleral outflow, which facilitates the drainage of aqueous humor and lowers intraocular pressure (IOP).

Signaling Pathway

The alpha-1 adrenergic receptor signaling pathway, which is inhibited by this compound, is a critical regulator of smooth muscle contraction. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of events that culminate in smooth muscle contraction.

Pharmacodynamics

The pharmacodynamic properties of this compound hydrochloride are characterized by its high affinity and selectivity for alpha-1 adrenoceptors.

Receptor Binding Affinity

The affinity of this compound for alpha-1 adrenoceptors has been determined through radioligand binding assays.

| Parameter | Value | Assay Details | Reference |

| Ki (this compound) | 49 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |

| Ki (Prazosin) | 57 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |

| Ki (Yohimbine) | 3,900 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |

| Ki (Propranolol) | 29,000 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |

| Kd ([3H]this compound) | 2.7 ± 1.4 nM | Saturation binding in human renal medullae membranes. | |

| Bmax ([3H]this compound) | 44 ± 16 fmol/mg protein | Saturation binding in human renal medullae membranes. |

Functional Antagonism

This compound effectively antagonizes the physiological effects mediated by alpha-1 adrenoceptor activation.

| Parameter | Value | Experimental Model | Reference |

| EC50 (Blood Pressure Reduction) | 4.6 ± 2.0 ng/mL (first dose) | Hypertensive patients. | |

| EC50 (Blood Pressure Reduction) | 9.1 ± 7.3 ng/mL (steady-state) | Hypertensive patients. |

Clinical Effects

Clinical studies have demonstrated the efficacy of this compound in lowering blood pressure in hypertensive patients.

| Study Population | Dosage | Change in Blood Pressure (Systolic/Diastolic) | Reference |

| Hypertensive patients uncontrolled by valsartan | 2.8 mg/day (average) | -13.2 / -9.3 mmHg | |

| Stage 2 Hypertensive patients | 2.8 mg/day (average) | -14.4 ± 8.1 mmHg (systolic) | |

| Patients with mild-to-moderate essential hypertension | 2.0 mg t.i.d. | Significant decrease (p < 0.05) |

Topical administration of this compound has been shown to effectively reduce intraocular pressure in patients with glaucoma.

| Study Population | Dosage | Change in Intraocular Pressure (IOP) | Reference |

| Glaucoma patients on latanoprost | Twice daily | -1.6 mmHg (from 18.2 mmHg) | |

| Rabbits | 0.1% solution | -6.2 mmHg (from 19.6 mmHg) |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been characterized in healthy volunteers and patient populations. The extended-release formulation (this compound retard) provides a prolonged duration of action.

| Parameter | Value | Population | Dosage | Reference |

| Cmax | 15 ng/mL | Healthy volunteers | 6 mg this compound retard | |

| tmax | 4 h | Healthy volunteers | 6 mg this compound retard | |

| t1/2 (elimination) | ~12 h | Healthy volunteers | 6 mg this compound retard | |

| Bioavailability (retard vs. standard) | ~81% | Normotensive volunteers | - | |

| Urinary Excretion (unchanged) | ~10% | Healthy volunteers | 6 mg this compound retard |

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

This protocol outlines a representative method for determining the binding affinity of this compound to alpha-1 adrenoceptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Human renal medullae tissue is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the alpha-1 adrenoceptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a suitable radioligand (e.g., [3H]this compound) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 20 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Concentration

This protocol describes a general method for measuring changes in intracellular calcium concentration in response to alpha-1 adrenoceptor stimulation and its inhibition by this compound, using a fluorescent calcium indicator.

Methodology:

-

Cell Culture and Dye Loading: Vascular smooth muscle cells are cultured on coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological salt solution containing the dye.

-

Fluorescence Microscopy: The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission fluorescence (at ~510 nm).

-

Baseline Measurement: A baseline fluorescence ratio (e.g., F340/F380) is recorded for a period before the addition of any stimuli.

-

Stimulation and Inhibition: An alpha-1 adrenoceptor agonist (e.g., phenylephrine) is added to the cells to induce an increase in intracellular calcium. In separate experiments, cells are pre-incubated with this compound before the addition of the agonist to assess its inhibitory effect.

-

Data Analysis: The change in the fluorescence ratio over time is recorded and can be calibrated to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the peak calcium response in the presence and absence of the antagonist.

Assessment of Vasoconstriction in Isolated Arteries

This protocol provides a framework for evaluating the effect of this compound on agonist-induced vasoconstriction in an ex vivo setting.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rabbit thoracic aorta) is carefully dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The arterial ring is connected to an isometric force transducer to record changes in tension. The tissue is allowed to equilibrate under a resting tension.

-

Agonist-Induced Contraction: A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting increase in tension.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a specific period.

-

Repeat Agonist Response: The concentration-response curve to the agonist is repeated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these data.

Additional Pharmacological Effects

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound hydrochloride has been shown to inhibit the exaggerated growth of vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats. In the presence of serum, this compound significantly inhibited DNA synthesis in VSMCs. It also suppressed the DNA synthesis response to platelet-derived growth factor (PDGF) and epidermal growth factor (EGF). Furthermore, this compound significantly inhibited the expression of basic fibroblast growth factor (bFGF) and transforming growth-beta1 (TGF-β1) mRNA in VSMCs from these rats. These findings suggest that this compound possesses anti-proliferative effects that may contribute to its beneficial cardiovascular profile.

Conclusion

This compound hydrochloride is a well-characterized selective alpha-1 adrenoceptor antagonist with proven efficacy in the management of hypertension and glaucoma. Its pharmacological profile, defined by its specific mechanism of action, favorable pharmacodynamics, and predictable pharmacokinetics, makes it a valuable therapeutic agent. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers and clinicians, facilitating a deeper understanding of this compound's properties and encouraging further investigation into its therapeutic potential.

References

Bunazosin: A Technical Guide to its α1-Adrenergic Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunazosin is a quinazoline derivative that acts as a potent and selective antagonist of α1-adrenergic receptors.[1][2] This activity underlies its clinical applications in the management of hypertension and benign prostatic hyperplasia (BPH).[1][3] By blocking α1-adrenergic receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines such as norepinephrine, leading to vasodilation and a reduction in peripheral vascular resistance.[1] In the prostate and bladder neck, this antagonism results in smooth muscle relaxation, alleviating urinary obstruction associated with BPH. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its α1-adrenergic receptor antagonist activity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's interaction with adrenergic receptors. While this compound is recognized for its high affinity and selectivity for the α1-adrenoceptor family over the α2-adrenoceptor, a detailed public-domain characterization of its binding affinities (Ki) or functional antagonist potencies (pA2) for the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D) is not extensively documented in the readily available scientific literature.

Table 1: Binding Affinity of this compound for α-Adrenergic Receptors

| Radioligand | Tissue/System | Receptor Target | This compound Parameter | Value | Reference |

| [3H]prazosin | Porcine Aortic Membranes | α1-adrenoceptor | Ki | 0.29 nM | |

| [3H]yohimbine | Porcine Aortic Membranes | α2-adrenoceptor | Ki | 350 nM | |

| [3H]this compound | Human Renal Medullae Membranes | α1-adrenoceptor | Ki | 49 nM | |

| [3H]this compound | Human Prostatic Membranes (BPH) | α1-adrenoceptor | Kd | 0.55 ± 0.04 nM | |

| [3H]this compound | Human Prostatic Membranes (BPH) | α1-adrenoceptor | Bmax | 676 ± 33 fmol/mg protein |

Table 2: Functional Activity of this compound

| Parameter | System | Description | Value | Reference |

| EC50 | Hypertensive Patients | Concentration for 50% of maximal effect on mean arterial blood pressure (first dose) | 4.6 ± 2.0 ng/mL | |

| EC50 | Hypertensive Patients | Concentration for 50% of maximal effect on mean arterial blood pressure (steady-state) | 9.1 ± 7.3 ng/mL |

Signaling Pathways

Activation of α1-adrenergic receptors by agonists like norepinephrine initiates a well-defined signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. This compound, as a competitive antagonist, binds to the α1-adrenergic receptor and prevents the binding of norepinephrine, thereby inhibiting this entire signaling cascade.

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]prazosin or [3H]this compound.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., prostate, aorta) or cultured cells expressing α1-adrenoceptors in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable α1-adrenoceptor radioligand (e.g., [3H]prazosin), and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled α1-antagonist, e.g., phentolamine).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay in Isolated Tissues

This protocol determines the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction in an isolated tissue preparation, such as rat aorta or rabbit prostate.

Caption: Workflow for determining pA2 using a functional antagonism assay and Schild analysis.

Methodology:

-

Tissue Preparation:

-

Isolate a suitable tissue rich in α1-adrenoceptors (e.g., thoracic aorta from a rat).

-

Cut the tissue into rings or strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Concentration-Response Curves (CRCs):

-

Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) to establish a control response.

-

After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Generate a second agonist CRC in the presence of this compound. A competitive antagonist will cause a rightward shift of the CRC without a change in the maximum response.

-

Repeat this procedure with several different concentrations of this compound.

-

-

Schild Plot Analysis:

-

For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Construct a Schild plot by graphing log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value is determined from the x-intercept of the linear regression line of the Schild plot. The slope of this line should be close to 1 for a competitive antagonist.

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit α1-agonist-induced increases in intracellular calcium concentration ([Ca2+]i) in cultured cells.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line endogenously or recombinantly expressing α1-adrenergic receptors.

-

Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them with the dye in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

After loading, wash the cells to remove extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.

-

-

Fluorometric Measurement:

-

Place the dye-loaded cells in a fluorometer capable of ratiometric measurement (e.g., a fluorescence plate reader or a microscope-based imaging system).

-

Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at ~510 nm.

-

To determine the antagonist effect, pre-incubate the cells with various concentrations of this compound.

-

Initiate the response by adding an α1-adrenergic agonist (e.g., phenylephrine) and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The fluorescence ratio (F340/F380) is proportional to the [Ca2+]i.

-

Quantify the peak increase in the fluorescence ratio in response to the agonist in the absence and presence of different concentrations of this compound.

-

Plot the inhibition of the agonist-induced calcium response as a function of the this compound concentration to determine an IC50 value for the inhibition of the functional response.

-

Conclusion

This compound is a well-established α1-adrenergic receptor antagonist with proven clinical efficacy. Its pharmacological profile is characterized by a high affinity and selectivity for α1-adrenoceptors, leading to the inhibition of the Gq/11-PLC-IP3 signaling pathway and subsequent cellular responses such as smooth muscle contraction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel α1-adrenergic receptor antagonists. Further research to delineate the specific affinity and functional potency of this compound at the individual α1A, α1B, and α1D adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of next-generation subtype-selective antagonists.

References

- 1. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Bunazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Bunazosin, a potent and selective α1-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals involved in drug development. This document details the chemical synthesis of this compound, its mechanism of action through the α1-adrenergic signaling pathway, and summarizes key quantitative data from pharmacological studies and clinical trials. Detailed experimental protocols for the synthesis and relevant pharmacological assays are provided to facilitate further research and development.

Introduction

This compound is a quinazoline derivative that acts as a selective antagonist of α1-adrenergic receptors. This pharmacological action leads to the relaxation of smooth muscle in blood vessels and the prostate gland. Consequently, this compound has been primarily developed and utilized for the treatment of hypertension and, in some formulations, for glaucoma. Its selectivity for the α1-adrenoceptor minimizes some of the side effects associated with non-selective alpha-blockers. This guide will delve into the core technical aspects of this compound's development, from its chemical synthesis to its clinical application.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The most common and well-documented method involves the condensation of a key quinazoline intermediate with a derivatized diazepane.

Synthesis of Key Intermediates

The primary precursors for the synthesis of this compound are 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-butyryl-1,4-diazepane (also known as 1-butyryl-homopiperazine).

The synthesis of this crucial intermediate has been described through various methods. A common pathway starts from 3,4-dimethoxybenzaldehyde and proceeds through several steps to yield the final product. Alternative syntheses starting from 6,7-dimethoxy quinazolin-2,4-dione have also been reported.

Experimental Protocol: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

-

Step 1: Nitration of Veratrole. Veratrole is nitrated using nitric acid to produce 3,4-dimethoxynitrobenzene.

-

Step 2: Reduction. The nitro group of 3,4-dimethoxynitrobenzene is reduced to an amino group to form 3,4-dimethoxyaniline. This is typically achieved through catalytic hydrogenation.

-

Step 3: Carbamidation. 3,4-dimethoxyaniline is reacted with triphosgene and cyanamide to yield 3,4-dimethoxyphenyl cyano carbamide.

-

Step 4: Cyclization and Chlorination. The carbamide derivative undergoes cyclization and chlorination using phosphorus pentachloride and phosphorus oxychloride to form 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Step 5: Amination. The 2,4-dichloro intermediate is selectively aminated at the 4-position using ammonia to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline. The reaction is typically carried out in an organic solvent like isopropanol. The crude product can be purified by recrystallization from methanol.

Synthesis of 1-butyryl-1,4-diazepane

This intermediate can be prepared by the acylation of 1,4-diazepane (homopiperazine) with butyryl chloride or a related acylating agent.

Experimental Protocol: Synthesis of 1-butyryl-1,4-diazepane

-

Reaction Setup: To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to scavenge the generated HCl, add butyryl chloride dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Final Condensation Step to Yield this compound

The final step in the synthesis of this compound involves the nucleophilic substitution of the chlorine atom in 4-amino-2-chloro-6,7-dimethoxyquinazoline with the secondary amine of 1-butyryl-1,4-diazepane.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline, 1-butyryl-1,4-diazepane, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a high-boiling point solvent such as butanol is heated to reflux.[1]

-

Reaction: The reaction mixture is refluxed for several hours until completion, monitored by TLC.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water and brine.

-

Purification and Salt Formation: The crude this compound is purified by column chromatography. For pharmaceutical use, it is often converted to its hydrochloride salt by treating the free base with a solution of HCl in an organic solvent (e.g., ethanol). The resulting salt is then collected by filtration and dried.

Characterization Data: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.

By blocking these receptors, this compound prevents the binding of catecholamines and thereby inhibits this signaling pathway. This leads to vasodilation of both arteries and veins, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure. In the prostate, the relaxation of smooth muscle in the bladder neck and prostate capsule alleviates symptoms of benign prostatic hyperplasia (BPH).

The signaling pathway initiated by α1-adrenergic receptor activation and its inhibition by this compound is depicted below.

Caption: α1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various pharmacological and clinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |

| α1-adrenoceptor | [³H]this compound | Human Renal Medullae | 2.7 ± 1.4 | 49 | 44 ± 16 | [2] |

| α1-adrenoceptor | [³H]this compound | Human Prostate (BPH) | 0.55 ± 0.04 | - | 676 ± 33 | [3] |

Table 2: Pharmacokinetic Parameters of this compound

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Extended-release | 6 mg | 15 | 4 | ~12 | ~81% (of standard) | [4] |

Table 3: Clinical Efficacy of this compound in Hypertension

| Study Population | Treatment Group | Duration | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) | Reference |

| Stage 1 or 2 Essential Hypertension | This compound (add-on to Valsartan) | 8 weeks | 13.2 | 9.3 | |

| Stage 2 Hypertension | This compound (add-on to Valsartan) | 8 weeks | 14.4 ± 8.1 | - | |

| Mild-to-moderate Essential Hypertension | This compound (2.0 mg t.i.d.) | 4 weeks | - | > Propranolol |

Table 4: Clinical Efficacy of this compound in Glaucoma

| Study Population | Treatment Group | Duration | Mean Reduction in Intraocular Pressure (IOP) (mmHg) | Reference |

| Normotensive Rabbits | 0.1% this compound | 4 days (twice daily) | 6.2 (from 19.6 to 13.4) | |

| Normotensive Rabbits and Cats | 0.005% - 0.1% this compound | Single dose | Concentration-dependent reduction |

Key Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to α1-adrenergic receptors.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand (e.g., [³H]this compound) and the inhibition constant (Ki) of this compound.

Materials:

-

Tissue homogenate or cell membranes expressing α1-adrenergic receptors.

-

Radioligand (e.g., [³H]this compound or [³H]prazosin).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Saturation Binding Assay (for Kd and Bmax):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

-

For each concentration, prepare parallel tubes containing an excess of an unlabeled competitor to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Competition Binding Assay (for Ki):

-

Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or near its Kd value) and increasing concentrations of unlabeled this compound.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding versus the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Caption: Workflow for Radioligand Binding Assay.

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol provides a general method for assessing the effect of this compound on vascular smooth muscle contraction.

Objective: To evaluate the inhibitory effect of this compound on agonist-induced contraction of isolated vascular smooth muscle.

Materials:

-

Isolated blood vessel rings (e.g., from rat aorta).

-

Organ bath system with force transducer.

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Vasoconstrictor agonist (e.g., phenylephrine, norepinephrine).

-

This compound.

Procedure:

-

Tissue Preparation: Dissect a blood vessel (e.g., thoracic aorta from a rat) and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the vascular rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g). During this period, replace the buffer every 15-20 minutes.

-

Viability Check: Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue. Wash out the KCl and allow the tissue to return to baseline.

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., phenylephrine).

-

Inhibition by this compound: After washing out the agonist and allowing the tissue to return to baseline, incubate the rings with a specific concentration of this compound for a defined period (e.g., 30 minutes).

-

Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to the agonist.

-

Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot.

Caption: Workflow for In Vitro Vascular Smooth Muscle Contraction Assay.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor antagonist with established efficacy in the treatment of hypertension and potential applications in glaucoma. Its synthesis is achievable through established chemical routes, and its mechanism of action is well understood. The quantitative data presented in this guide provide a solid foundation for its pharmacological profile. The detailed experimental protocols offer a starting point for researchers interested in further investigating the properties of this compound or developing related compounds. This comprehensive technical overview serves as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Effect of 8-Week Combination Therapy with an Extended-Release α1-Blocker (this compound or Doxazosin) in Inadequate Responders to an Angiotensin II Antagonist (Valsartan) in Patients with Stage 1 or 2 Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Studies of Bunazosin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro pharmacological profile of Bunazosin, a potent and selective alpha-1 (α1) adrenoceptor antagonist. It details its mechanism of action, summarizes key quantitative data from various cellular and tissue-based assays, and provides standardized protocols for replicating foundational experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: The Pharmacological Profile of this compound

This compound is a quinazoline derivative recognized for its high affinity and selectivity as an antagonist for α1-adrenergic receptors.[1][2][3] Clinically, it is utilized as an antihypertensive agent and for the treatment of glaucoma and benign prostatic hyperplasia (BPH).[1][4] Its therapeutic effects are primarily attributed to its ability to block α1-adrenoceptors on smooth muscle cells, leading to vasodilation and relaxation of muscles in the prostate and bladder neck. Beyond these effects, in vitro studies have revealed a broader range of cellular activities, including anti-proliferative and ion channel modulating properties, making it a valuable tool for cardiovascular and cellular research.

Core Mechanism of Action: α1-Adrenoceptor Antagonism

This compound exerts its primary effect through competitive antagonism at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

Signaling Cascade Interruption:

-

Normal Activation: Under physiological conditions, agonists like norepinephrine bind to α1-adrenoceptors, activating the Gq protein.

-

Second Messenger Production: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its specific receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Physiological Response: The resulting increase in cytosolic Ca2+ concentration in smooth muscle cells leads to contraction and vasoconstriction.

-

This compound's Role: this compound competitively binds to the α1-adrenoceptor, preventing the endogenous agonist from binding and thereby inhibiting the entire downstream signaling cascade.

Quantitative In Vitro Data

The following tables summarize key quantitative data from various in vitro assays, demonstrating this compound's potency and effects on different cellular processes.

Table 1: Receptor Binding Affinity

| Parameter | Receptor/Assay | Preparation | Radioligand | Value | Reference |

|---|---|---|---|---|---|

| IC₅₀ | α₁-Adrenoceptor | Human Prostate Membranes | [³H]-Prazosin | ~1 nM |

| Binding Affinity | ETₐ and ETₑ Receptors | Not Specified | Not Specified | No affinity up to 100 μM | |

Table 2: Functional Antagonism & Cellular Effects

| Assay Type | Cell/Tissue Type | Agonist | Parameter | This compound Concentration | Effect | Reference |

|---|---|---|---|---|---|---|

| Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | Phenylephrine | [Ca²⁺]i | 100 nM | Complete blockade of agonist-induced Ca²⁺ increase. | |

| Muscle Contraction | Bovine Ciliary Muscle | Phenylephrine | Contraction | 100 nM - 10 μM | Inhibition of agonist-induced constriction. | |

| Muscle Contraction | Rabbit Retinal Arteries | Phenylephrine | Vasoconstriction | 0.01% (topical) | Inhibition of agonist-induced constriction. | |

| DNA Synthesis | Rat Vascular Smooth Muscle Cells | PDGF-AA, EGF | DNA Synthesis | Not Specified | Significant inhibition. | |

| Cell Growth | Rat Vascular Smooth Muscle Cells | Serum | DNA Synthesis | Not Specified | Significant inhibition. |

| Neuronal Survival | Rat Primary Retinal Cultures | Glutamate | Cell Death | Not Specified | Reduction in glutamate-induced neuronal death. | |

Table 3: Effects on Ion Channels

| Channel Type | Preparation | Parameter | This compound Concentration | Effect | Reference |

|---|---|---|---|---|---|

| L-type Ca²⁺ Channel | Rat Heart | I (Ca,L) | 10 μM | ~30% inhibition. | |

| Ca²⁺ Channel | Rabbit Sinoatrial Node | Slow Inward Current (Isi) | > 10 μM | Decrease in current. |

| K⁺ Channel | Rabbit Sinoatrial Node | K⁺ Outward Current (IK) | > 10 μM | Decrease in current. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the α1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing α1-adrenoceptors (e.g., human prostate, rat liver).

-

Radioligand: [³H]-Prazosin (a high-affinity α1-antagonist).

-

Test Compound: this compound hydrochloride.

-

Buffers: Lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂), Assay buffer (e.g., 50mM Tris, 0.1% BSA).

-

Filtration System: 96-well harvester with GF/C filters.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Prazosin (typically at its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through GF/C filters. Wash filters with ice-cold wash buffer to remove non-specific binding.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Intracellular Calcium ([Ca²⁺]i) Flux Assay

This assay measures this compound's ability to block agonist-induced increases in cytosolic calcium.

Objective: To assess the functional antagonism of this compound on the α1-adrenoceptor-mediated calcium mobilization pathway.

Materials:

-

Cells: Cultured vascular smooth muscle cells (VSMCs) or other cells endogenously expressing α1-adrenoceptors.

-

Calcium Indicator Dye: Fluo-8, Fura-2, or similar Ca²⁺-sensitive fluorescent dyes.

-

Agonist: Phenylephrine or norepinephrine.

-

Test Compound: this compound hydrochloride.

-

Instrumentation: Fluorescence plate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Seed cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).

-

Pre-treatment: Wash away excess dye and add buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the α1-agonist (e.g., phenylephrine) into the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Calculate the peak response or the area under the curve for each concentration of this compound. Plot the inhibition of the agonist response versus the this compound concentration to determine an IC₅₀ value.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay determines the effect of this compound on the growth of VSMCs, a key process in vascular remodeling.

Objective: To quantify the anti-proliferative effect of this compound.

Materials:

-

Cells: Cultured vascular smooth muscle cells (e.g., from rat aorta).

-

Growth Factors: Platelet-derived growth factor (PDGF) or Epidermal growth factor (EGF).

-

Test Compound: this compound hydrochloride.

-

Proliferation Reagent: BrdU (5-bromo-2'-deoxyuridine) or [³H]-Thymidine.

-

Detection System: Anti-BrdU antibody conjugated to an enzyme (for ELISA) or a scintillation counter.

Protocol:

-

Cell Culture & Synchronization: Seed VSMCs in a multi-well plate. Once they reach sub-confluence, synchronize them in the G0/G1 phase by serum starvation (e.g., culturing in serum-free media for 24-48 hours).

-

Pre-treatment: Add media containing various concentrations of this compound and incubate for 1-2 hours.

-

Stimulation: Add a growth factor (e.g., PDGF) to the wells to stimulate cell cycle re-entry and DNA synthesis.

-

Labeling: Concurrently with or shortly after stimulation, add the labeling reagent (BrdU or [³H]-Thymidine). Incubate for a period that allows for DNA synthesis (e.g., 18-24 hours).

-

Quantification:

-

BrdU: Fix, permeabilize, and probe the cells with an anti-BrdU antibody. Detect with a colorimetric or fluorometric substrate using a plate reader.

-

[³H]-Thymidine: Lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the proliferation signal to control wells (agonist only). Plot the percentage inhibition of proliferation against the log concentration of this compound to determine an IC₅₀.

Conclusion

The collective in vitro data robustly characterize this compound as a potent and highly selective α1-adrenoceptor antagonist. Its mechanism is centered on the direct blockade of the Gq-coupled signaling cascade, preventing agonist-induced intracellular calcium release and subsequent smooth muscle contraction. Quantitative assays consistently demonstrate its high affinity for the α1-receptor, with functional antagonism observed in the nanomolar to low micromolar range in various cell and tissue models. Furthermore, studies reveal that this compound's cellular effects extend beyond simple smooth muscle relaxation, encompassing the inhibition of vascular smooth muscle cell proliferation and the modulation of key calcium and potassium ion channels. These findings underscore its utility not only as a therapeutic agent but also as a precise pharmacological probe for investigating α1-adrenoceptor biology and related cellular processes.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C19H27N5O3 | CID 2472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunazosin for Hypertension Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily utilized in the management of hypertension and has also found applications in treating benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the research on this compound for hypertension, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols are provided to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its antihypertensive effect by selectively blocking alpha-1 adrenergic receptors located on vascular smooth muscle cells. Under normal physiological conditions, the binding of catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting these receptors, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1]

Signaling Pathway

The alpha-1 adrenergic receptor is a Gq protein-coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. This compound, as an antagonist, blocks the initial step of this cascade, preventing vasoconstriction.

Pharmacokinetics and Pharmacodynamics

This compound is available in both standard and extended-release formulations. The pharmacokinetic and pharmacodynamic parameters can vary based on the formulation and patient population.

Pharmacokinetic Data

| Parameter | Value | Population | Formulation | Citation |

| Cmax | 15 ng/ml | Healthy Volunteers | 6 mg Extended-Release | [1] |

| Tmax | 4 h | Healthy Volunteers | 6 mg Extended-Release | [1] |

| Elimination Half-life | ~12 h | Healthy Volunteers | 6 mg Extended-Release | [1] |

| Bioavailability | ~81% of standard formulation | Normotensive Volunteers | Extended-Release | |

| Metabolism | Primarily hepatic | General | Both | |

| Excretion | ~10% unchanged in urine | General | Both |

Pharmacodynamic Data

| Parameter | Observation | Condition | Citation |

| Blood Pressure | Significant decrease in systolic and diastolic BP without reflex tachycardia. | Essential Hypertension | |

| Renal Blood Flow | Significantly increased by 34%. | Essential Hypertension | |

| Creatinine Clearance | Significantly increased by 37%. | Essential Hypertension |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in managing hypertension, both as a monotherapy and in combination with other antihypertensive agents.

Comparative Clinical Trial Data: this compound vs. Doxazosin

A study comparing extended-release this compound with doxazosin as an add-on therapy in patients with essential hypertension inadequately controlled by valsartan monotherapy yielded the following results.

| Parameter | This compound (add-on) | Doxazosin (add-on) | p-value | Citation |

| Mean Daily Dose | 2.8 mg | 3.6 mg | - | |

| Systolic BP Reduction (mmHg) | 13.2 | 9.2 | <0.001 | |

| Diastolic BP Reduction (mmHg) | 9.3 | 8.5 | <0.001 | |

| Systolic BP Reduction in Stage 2 Hypertension (mmHg) | 14.4 ± 8.1 | 6.6 ± 13.8 | 0.015 |

Comparison with Prazosin

Experimental Protocols

Clinical Blood Pressure Measurement

A standardized protocol for office blood pressure measurement is crucial for the accuracy of clinical trial data.

Detailed Methodology:

-

Patient Preparation: Patients should avoid caffeine, exercise, and smoking for at least 30 minutes before measurement. They should also empty their bladder.

-

Resting Period: The patient should rest comfortably in a quiet room for at least 5 minutes before the first reading.

-

Positioning: The patient should be seated with their back supported, feet flat on the floor, and their arm supported at the level of the heart.

-

Cuff Size: The appropriate cuff size should be selected based on the patient's arm circumference. Using a cuff that is too small can lead to an overestimation of blood pressure, while a cuff that is too large can lead to an underestimation.

-

Measurement Device: A validated automated oscillometric blood pressure device, such as the Omron HEM7221-E, is recommended to minimize inter-observer variability.

-

Reading Protocol: At least three readings should be taken at 1-2 minute intervals. The first reading is often discarded, and the average of the subsequent readings is recorded as the final blood pressure value.

Preclinical Blood Pressure Measurement: Tail-Cuff Method in Spontaneously Hypertensive Rats (SHR)

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodent models of hypertension.

Detailed Methodology:

-

Animal Acclimatization: To minimize stress-induced blood pressure elevation, spontaneously hypertensive rats (SHR) should be acclimatized to the restraining device for several consecutive days before the actual measurement.

-

Restraint: The conscious rat is placed in a restraining device. It is recommended to wait at least 1 minute after placing the rat in the restrainer before starting the measurement to allow blood pressure to stabilize.

-

Tail Warming (Optional): In some protocols, the tail is gently warmed to increase the amplitude of the pulse for easier detection. However, methods without heating have also been validated and may reduce thermal stress on the animal.

-

Cuff Placement: An occlusion cuff and a sensor cuff (photoelectric or other) are placed on the base of the tail.

-

Measurement: The occlusion cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure. Several readings are typically taken and averaged to obtain a reliable measurement.

Alpha-1 Adrenoceptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: A tissue source rich in alpha-1 adrenoceptors (e.g., rat heart, liver, or prostate) is homogenized in a suitable buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in triplicate.

-

Total Binding: Membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist, such as [3H]-prazosin (e.g., 200 pM).

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled antagonist (e.g., phentolamine) to saturate all specific binding sites.

-

Competitive Binding: Same as total binding, but with the addition of varying concentrations of the test compound (this compound).

-

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 40 minutes at 30°C).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized selective alpha-1 adrenergic receptor antagonist with proven efficacy in the treatment of hypertension. Its mechanism of action, involving the blockade of the Gq-protein coupled signaling pathway, leads to vasodilation and a reduction in blood pressure. This technical guide provides a detailed overview of the existing research on this compound, including quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development and hypertension research. Further head-to-head comparative studies with other alpha-1 blockers, particularly prazosin, could provide a more nuanced understanding of its clinical profile.

References

Early Research on Bunazosin for Benign Prostatic Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Bunazosin for the treatment of benign prostatic hyperplasia (BPH). The information is compiled from early clinical and preclinical studies to offer a detailed understanding of the drug's initial development, mechanism of action, and clinical evaluation.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound is a quinazoline derivative that functions as a selective alpha-1 adrenergic receptor antagonist.[1] In the context of BPH, its therapeutic effect is primarily achieved by blocking these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1] This antagonism leads to smooth muscle relaxation, reducing the dynamic component of bladder outlet obstruction and thereby improving urinary flow and alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1]

Signaling Pathway of this compound's Action

The binding of norepinephrine to alpha-1 adrenergic receptors on prostatic smooth muscle cells triggers a signaling cascade that results in muscle contraction. This compound competitively inhibits this binding, leading to smooth muscle relaxation. The key steps in this pathway are illustrated below.

Caption: Alpha-1 adrenergic receptor signaling in prostatic smooth muscle and its inhibition by this compound.